molecular formula C10H10BrNO B13141018 1-Methylisoquinolin-6-ol hydrobromide

1-Methylisoquinolin-6-ol hydrobromide

Cat. No.: B13141018
M. Wt: 240.10 g/mol
InChI Key: BGOHGHMBGAMFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylisoquinolin-6-ol hydrobromide is a specialized chemical compound of significant interest in medicinal chemistry and neuroscience research. This isoquinoline derivative serves as a valuable building block in organic synthesis and drug discovery efforts, particularly in the development of compounds targeting neurological pathways. While specific mechanistic studies on this exact compound are limited in available literature, structurally related isoquinoline derivatives have demonstrated activity as phosphodiesterase 10 (PDE10) inhibitors . PDE10 represents an important therapeutic target for various neurological and psychiatric disorders due to its role in regulating cyclic nucleotide signaling in the brain. Researchers utilize this compound as a key synthetic intermediate in the preparation of more complex molecules, including substituted 6,7-dialkoxy-3-isoquinolinol derivatives that have shown promise as PDE10 inhibitors . The hydrobromide salt form offers enhanced stability and solubility properties beneficial for experimental applications. This product is strictly labeled "For Research Use Only" (RUO) in accordance with FDA guidance on in vitro diagnostic products , and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

1-methylisoquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-6,12H,1H3;1H

InChI Key

BGOHGHMBGAMFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)O.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Methylisoquinolin 6 Ol Hydrobromide

Classical Synthetic Routes to the 1-Methylisoquinolin-6-ol (B11919751) Scaffold

The foundational methods for isoquinoline (B145761) synthesis, developed in the late 19th and early 20th centuries, remain relevant for the construction of the 1-methylisoquinolin-6-ol core. These include the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler reactions, each offering a unique pathway to the isoquinoline nucleus.

Pomeranz–Fritsch Reaction and its Adaptations

The Pomeranz–Fritsch reaction, first reported in 1893, is a powerful method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. researchgate.netwikipedia.org The general scheme involves the condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal, followed by cyclization and aromatization in the presence of a strong acid. dicp.ac.cn

To synthesize a 1-methylisoquinolin-6-ol derivative, a meta-hydroxybenzaldehyde would be the logical starting material, with the hydroxyl group protected during the strongly acidic cyclization step. The methyl group at the 1-position is typically introduced via a modification of the classical procedure. The Schlittler-Muller modification, for instance, utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. thermofisher.com

The reaction conditions for the Pomeranz–Fritsch reaction traditionally involve strong acids like concentrated sulfuric acid at elevated temperatures. thermofisher.com However, modifications using Lewis acids such as trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.org The yields of the Pomeranz–Fritsch reaction can be variable and are often influenced by the nature of the substituents on the aromatic ring.

Table 1: Key Features of the Pomeranz–Fritsch Reaction for Substituted Isoquinoline Synthesis

Feature Description
Starting Materials Aromatic aldehyde (e.g., protected m-hydroxybenzaldehyde), aminoacetaldehyde dialkyl acetal.
Key Transformation Acid-catalyzed intramolecular electrophilic cyclization of a benzalaminoacetal.
Reagents/Conditions Strong protic acids (e.g., H₂SO₄) or Lewis acids, often at elevated temperatures.
Introduction of 1-Methyl Group Typically requires modifications like the Schlittler-Muller method.

| Considerations | Protection of the hydroxyl group is necessary under the harsh acidic conditions. |

Bischler–Napieralski Reaction and Modifications

The Bischler–Napieralski reaction, also discovered in 1893, provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. wikipedia.orgjk-sci.com This method is particularly effective for aromatic systems bearing electron-donating groups, such as a hydroxyl or alkoxy group, which facilitate the electrophilic aromatic substitution. nrochemistry.com

For the synthesis of 1-methylisoquinolin-6-ol, the starting material would be N-[2-(3-hydroxyphenyl)ethyl]acetamide. The cyclization is typically promoted by a dehydrating agent, with phosphorus oxychloride (POCl₃) being the most common. wikipedia.org Other reagents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can also be used. organic-chemistry.org The initial product is a 1-methyl-6-hydroxy-3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to 1-methylisoquinolin-6-ol using a catalyst such as palladium on carbon (Pd/C).

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The choice of dehydrating agent and reaction conditions can influence the prevailing mechanistic pathway.

Table 2: Overview of the Bischler–Napieralski Route to 1-Methylisoquinolin-6-ol

Step Description Starting Material Reagents Product
Amide Formation Acylation of the corresponding phenethylamine. 2-(3-Hydroxyphenyl)ethanamine Acetic anhydride or acetyl chloride N-[2-(3-Hydroxyphenyl)ethyl]acetamide
Cyclization Intramolecular electrophilic substitution. N-[2-(3-Hydroxyphenyl)ethyl]acetamide POCl₃, P₂O₅, or PPA 1-Methyl-6-hydroxy-3,4-dihydroisoquinoline

| Aromatization | Dehydrogenation of the dihydroisoquinoline. | 1-Methyl-6-hydroxy-3,4-dihydroisoquinoline | Pd/C, heat | 1-Methylisoquinolin-6-ol |

Pictet–Spengler Condensation Approaches

The Pictet–Spengler reaction, reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.org To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required.

For the synthesis of 1-methylisoquinolin-6-ol, a suitable starting β-arylethylamine would be 3-aminophenylethanol, which upon reaction with acetaldehyde (B116499) would yield the corresponding 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. The reaction is typically carried out in the presence of a protic or Lewis acid. thermofisher.com Harsher conditions, such as refluxing with strong acids, may be necessary for less nucleophilic aromatic rings. wikipedia.org The resulting tetrahydroisoquinoline can then be aromatized to the desired 1-methylisoquinolin-6-ol.

The Pictet–Spengler reaction is a special case of the Mannich reaction, and its driving force is the electrophilicity of the iminium ion formed in situ from the amine and the aldehyde. wikipedia.org

Advanced and Modern Synthetic Strategies for 1-Methylisoquinolin-6-ol Hydrobromide

More recent synthetic methodologies offer alternative and often more efficient or selective routes to the isoquinoline scaffold. These include catalytic asymmetric approaches for the synthesis of chiral derivatives and transition-metal-catalyzed cross-coupling reactions for the construction of the heterocyclic core.

Catalytic Asymmetric Synthesis

While 1-methylisoquinolin-6-ol itself is achiral, the introduction of a chiral center, often at the 1-position of a tetrahydroisoquinoline precursor, is of significant interest in medicinal chemistry. Catalytic asymmetric hydrogenation of a 1-methyl-3,4-dihydroisoquinoline (B1216472) intermediate, derived from a Bischler–Napieralski reaction, can provide enantiomerically enriched 1-methyl-tetrahydroisoquinolin-6-ol.

Various chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, have been developed for the asymmetric hydrogenation of cyclic imines. bohrium.com For instance, chiral cationic ruthenium diamine catalysts have been shown to be effective in the asymmetric hydrogenation of a range of isoquinoline derivatives. The enantioselectivity of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

In one study, the asymmetric hydrogenation of 1-methylisoquinoline (B155361) was achieved with 76% enantiomeric excess (ee) using a rhodium catalyst with a segphos (B1311966) ligand in the presence of benzyl (B1604629) chloroformate as an activating agent. dicp.ac.cn Further optimization of reaction conditions, such as solvent and base, is often necessary to achieve high enantioselectivity.

Table 3: Examples of Catalysts in Asymmetric Hydrogenation of Isoquinoline Derivatives

Catalyst System Substrate Type Achieved Enantioselectivity (ee)
[Rh(COD)Cl]₂ / (S,R)-L1 3-Methylisoquinoline hydrochloride 99%
Ir-L4 6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline 94%

Transition-Metal Catalyzed Cross-Coupling Reactions for Isoquinoline Construction

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways for C-C and C-N bond formation. researchgate.net Rhodium- and palladium-catalyzed reactions are particularly prominent in the synthesis of isoquinolines. researchgate.netresearchgate.net

Rhodium(III)-catalyzed C-H activation and annulation reactions provide a direct method for constructing the isoquinoline core. acs.org For example, the reaction of O-pivaloyl oximes with acryloylsilanes in the presence of a rhodium catalyst can yield highly functionalized isoquinolines. researchgate.net While not a direct synthesis of 1-methylisoquinolin-6-ol, these methods showcase the potential for building the isoquinoline scaffold with various substitution patterns. Vinyl selenone has also been employed as an acetylene (B1199291) surrogate in rhodium-catalyzed annulative coupling to produce 3,4-unsubstituted isoquinolines. organic-chemistry.org

Palladium-catalyzed reactions, such as the aminocarbonylation of 1-iodoisoquinoline, have been used to synthesize isoquinoline-1-carboxamides, which could potentially be converted to 1-methylisoquinolines. mdpi.com Palladium-catalyzed C-H activation has also been explored for the synthesis of pyrroloisoquinolines and isoindoles. thieme-connect.de The direct synthesis of 1-methylated isoquinolines has been achieved via a palladium-catalyzed process involving dimethyl sulfoxide (B87167) as a reagent. researchgate.net These modern methods offer high efficiency and functional group tolerance, providing valuable alternatives to classical synthetic routes.

Strategies for Hydrobromide Salt Formation and Purification

The final step in the preparation of this compound involves the formation of the hydrobromide salt from the freebase form of 1-Methylisoquinolin-6-ol. This process is crucial not only for obtaining the desired salt form but also as a highly effective method for purification. taylorfrancis.com

The salt formation is typically achieved by treating a solution of the isoquinoline freebase, dissolved in a suitable organic solvent like isopropanol, ethanol, or ethyl acetate (B1210297), with a solution of hydrogen bromide (HBr). google.com The HBr can be added as a gas, as a solution in acetic acid, or as an aqueous solution, depending on the specific requirements of the reaction and the solubility of the components. The basic nitrogen atom of the isoquinoline ring is protonated by the strong acid HBr, leading to the formation of the corresponding isoquinolinium bromide salt.

1-Methylisoquinolin-6-ol (freebase) + HBr → this compound (salt)

The resulting salt often has significantly lower solubility in the organic solvent compared to the freebase and any non-basic impurities. This difference in solubility causes the hydrobromide salt to precipitate out of the solution, allowing for its isolation by filtration. taylorfrancis.com

Purification is primarily achieved through crystallization or recrystallization. taylorfrancis.com The crude salt is dissolved in a minimal amount of a hot solvent or solvent mixture, and then the solution is slowly cooled. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate solvent system is critical for effective purification, aiming to find a solvent in which the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures. google.com The purity of the final product can be assessed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). mmsl.cz

Synthesis of Structural Analogues and Derivatives of this compound

The isoquinoline scaffold is a versatile template that allows for extensive structural modifications to generate a wide array of analogues. nih.gov These modifications can be made at various positions on both the heterocyclic and carbocyclic rings.

Modification at C1: The 1-methyl group of 1-Methylisoquinolin-6-ol is a reactive handle for further derivatization. For example, it can be functionalized to introduce longer alkyl chains, aryl groups, or other functional moieties. thieme.de Furthermore, the C1 position is a common site for introducing substituents in many isoquinoline synthesis methods, allowing for the direct construction of analogues with diverse groups at this position. rsc.org

Substitution on the Carbocyclic Ring: The benzene (B151609) portion of the isoquinoline core can be substituted with various functional groups. The position of the hydroxyl group can be moved from C6 to other positions (e.g., C5, C7, or C8) to study structure-activity relationships. Additional substituents, such as methoxy (B1213986), halogen, or nitro groups, can be introduced onto the ring using established aromatic substitution chemistry or by starting with appropriately substituted precursors. nih.gov

Fused Ring Systems: The isoquinoline core can be used as a building block for more complex, fused heterocyclic systems. For example, the 1-methyl group and the N2 atom can participate in cycloaddition reactions to form triazolo[3,4-a]isoquinolines. researchgate.net Similarly, reactions can be designed to fuse other rings, such as pyrrole (B145914) or indole (B1671886) rings, onto the isoquinoline framework, leading to novel polycyclic structures. nih.govmdpi.com

Hydrogenation of the Heterocyclic Ring: The isoquinoline ring can be partially or fully hydrogenated to yield dihydroisoquinoline or tetrahydroisoquinoline derivatives, respectively. rsc.org These structural changes alter the planarity and conformational flexibility of the molecule, leading to different biological properties.

The efficiency of synthetic routes to isoquinoline derivatives is often highly dependent on the nature and position of substituents on the starting materials. Both electronic and steric effects play a crucial role in determining reaction outcomes and yields. rsc.org

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the carbocyclic ring can significantly influence the reactivity of the intermediates in cyclization reactions.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density of the aromatic ring, activating it towards electrophilic substitution. In syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, EDGs on the benzene ring facilitate the crucial intramolecular cyclization step, often leading to higher yields. rsc.org For example, the synthesis of isoquinolines with electron-rich carbocyclic rings has been shown to proceed in excellent yields. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack. This can make cyclization more difficult, often requiring harsher reaction conditions and resulting in lower yields. nih.gov However, certain modern synthetic methods, such as some palladium-catalyzed reactions, show broad applicability and can tolerate both EDGs and EWGs effectively. nih.gov

Steric Effects: Steric hindrance from bulky substituents can also impact synthetic accessibility. Substituents located near the reaction center can impede the approach of reagents or prevent the molecule from adopting the necessary conformation for cyclization. For instance, in the synthesis of 1-aryl-dihydroisoquinolines, ortho-substituents on the aryl ring can lead to lower yields and reduced enantioselectivity in subsequent asymmetric hydrogenations due to steric hindrance. rsc.org

The following table summarizes the general effects of substituents on isoquinoline synthesis yields based on published findings.

Substituent TypePositionGeneral Effect on YieldRationaleReference
Electron-Donating (e.g., -OCH₃)Carbocyclic RingIncreaseActivates the ring for electrophilic cyclization. nih.gov, rsc.org
Electron-Withdrawing (e.g., -NO₂)Carbocyclic RingDecreaseDeactivates the ring for electrophilic cyclization. nih.gov
Steric Bulk (e.g., ortho-substituent)Near Reaction CenterDecreaseHinders bond formation and optimal transition states. rsc.org

Chemical Reactivity and Mechanistic Transformations of 1 Methylisoquinolin 6 Ol Hydrobromide

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

The isoquinoline ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are influenced by the directing effects of the existing substituents: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the protonated nitrogen atom in the hydrobromide salt.

The hydroxyl group at the 6-position is a powerful activating group and is ortho, para-directing. The methyl group at the 1-position is also an activating group, albeit weaker than the hydroxyl group, and is also ortho, para-directing. In the hydrobromide salt, the pyridinic nitrogen is protonated, which significantly deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophilic substitution is expected to occur predominantly on the benzene (B151609) ring.

Considering the directing effects, the most likely positions for electrophilic attack are C5 and C7, which are ortho to the strongly activating hydroxyl group. The C8 position is also a potential site, being para to the methyl group, but is generally less favored than the positions activated by the hydroxyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Methylisoquinolin-6-ol (B11919751)

PositionActivating/Deactivating Groups Influencing PositionPredicted Reactivity
C5ortho to -OHHighly Favored
C7ortho to -OHHighly Favored
C8para to -CH₃Moderately Favored

Common electrophilic aromatic substitution reactions could include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C5 or C7 position.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid would be expected to result in halogenation at the C5 or C7 position.

Sulfonation: Treatment with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at the C5 or C7 position.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups, respectively, at the C5 or C7 positions.

Nucleophilic Reactions and Functional Group Interconversions

The 1-methylisoquinolin-6-ol hydrobromide molecule presents several sites for nucleophilic attack and opportunities for functional group interconversions.

The hydroxyl group can be converted into other functional groups. For instance, it can be transformed into an ether by Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. It can also be converted to an ester through reaction with an acyl chloride or an acid anhydride (B1165640).

The methyl group at the 1-position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes and ketones in the presence of a base.

While the isoquinoline ring itself is generally resistant to nucleophilic aromatic substitution, the presence of activating groups at specific positions can facilitate such reactions, though this is less common than electrophilic substitution.

Oxidation and Reduction Chemistry of the Isoquinoline Ring and Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-like structures. Stronger oxidation could potentially lead to the cleavage of the aromatic ring.

The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) would likely reduce the heterocyclic ring to a tetrahydroisoquinoline derivative. The specific conditions would determine the extent of reduction. The benzene ring is more resistant to reduction and would require more forcing conditions.

Radical Mediated Transformations Involving this compound

The phenolic hydroxyl group can participate in radical-mediated reactions. It can act as a hydrogen atom donor to scavenge free radicals, forming a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other radical species. The stability of the resulting phenoxyl radical would be influenced by the delocalization of the unpaired electron over the isoquinoline ring system.

Chemical Stability and Degradation Pathways in Model Systems

The stability of this compound would be influenced by factors such as pH, temperature, and exposure to light and oxygen. The phenolic hydroxyl group is prone to oxidation, which could be a primary degradation pathway, potentially leading to colored byproducts. In acidic conditions, the hydrobromide salt is expected to be relatively stable. Under strongly basic conditions, deprotonation of the phenolic hydroxyl and the pyridinium (B92312) nitrogen would occur, which could affect its reactivity and stability. Photodegradation is also a possibility for aromatic compounds of this nature.

Interaction with Biological Macromolecules: Mechanistic Insights (excluding direct clinical implications)

Isoquinoline alkaloids are known to interact with various biological macromolecules, including proteins and nucleic acids. The planar aromatic structure of 1-methylisoquinolin-6-ol suggests that it could intercalate into DNA. The hydroxyl group can participate in hydrogen bonding with amino acid residues in proteins, such as enzymes and receptors. The positively charged nitrogen in the hydrobromide salt could form ionic interactions with negatively charged residues on protein surfaces. These non-covalent interactions are fundamental to the binding of small molecules to biological targets and can be investigated using techniques such as fluorescence spectroscopy, circular dichroism, and molecular modeling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methylisoquinolin 6 Ol Hydrobromide

Influence of the 1-Methyl Group on Biological Activity and Chemical Reactivity

The introduction of a methyl group at the C-1 position of the isoquinoline (B145761) nucleus has significant implications for both the molecule's biological activity and its chemical reactivity.

Biological Activity: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group can dramatically alter a compound's pharmacological profile. nih.gov In the context of 1-Methylisoquinolin-6-ol (B11919751), the 1-methyl group can influence biological activity through several mechanisms:

Steric Effects: The methyl group can provide a steric block, preventing the molecule from adopting certain conformations or binding to off-target receptors, thereby increasing selectivity. Conversely, it can also sterically hinder binding to the desired target if the binding pocket is too small. Studies on C-1 substituted isoquinolines have shown that steric impediment at this position can prevent certain reactions from occurring. acs.org

Hydrophobic Interactions: The methyl group increases the lipophilicity of the C-1 position. This can facilitate hydrophobic interactions with nonpolar amino acid residues within a target's binding pocket, potentially increasing binding affinity and potency. nih.gov For example, the addition of a methyl group to a thiophene derivative targeting the CB2 receptor was found to increase binding affinity by 50-fold, an effect attributed to the methyl group's ability to establish effective hydrophobic contacts within the receptor site. nih.gov

Metabolic Stability: Methyl groups can block sites susceptible to metabolic oxidation. By occupying the C-1 position, the methyl group may prevent metabolism at this site, potentially increasing the compound's half-life and bioavailability.

Chemical Reactivity: The C-1 position of the isoquinoline ring is inherently electrophilic, making it susceptible to nucleophilic attack. researchgate.net The methyl group at this position is known to be particularly reactive. Research has demonstrated a marked difference in the reactivity of methyl groups at the C-1 versus the C-3 position of the isoquinoline core. The 1-methyl group exhibits enhanced reactivity, readily participating in condensation reactions, which is attributed to its association with the -C=N- group within the heterocyclic ring. core.ac.ukresearchgate.net This heightened reactivity can be harnessed for the synthesis of more complex derivatives but also indicates a potential site of chemical instability under certain conditions.

Table 1: Potential Effects of the 1-Methyl Group

AspectInfluence of 1-Methyl GroupPotential Outcome
Biological ActivityIncreased LipophilicityEnhanced hydrophobic interactions with target protein.
Biological ActivitySteric HindranceImproved selectivity; potential decrease in affinity if pocket is constrained.
MetabolismMetabolic BlockingIncreased in vivo half-life and duration of action.
Chemical ReactivityActivation of C-1 PositionIncreased susceptibility to condensation and other reactions. core.ac.uk

Role of the 6-Hydroxyl Group in Ligand-Target Interactions

The hydroxyl (-OH) group at the C-6 position is a critical functional group that can profoundly influence the compound's interaction with biological targets. Its ability to act as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom) makes it a key feature in establishing specific and high-affinity ligand-target binding.

In studies of related tetrahydroisoquinoline derivatives designed as D3 receptor ligands, a hydroxyl group on the isoquinoline core was shown to be crucial for high-affinity binding. Molecular modeling indicated that the hydroxyl group could form two distinct hydrogen bond interactions with a serine residue (Ser192) in the receptor's active site. nih.gov This type of specific, directional interaction is often responsible for anchoring a ligand in the correct orientation for optimal activity.

The potential interactions involving the 6-hydroxyl group include:

Direct Hydrogen Bonding: Forming hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, or glutamate in the target's active site.

Water-Mediated Hydrogen Bonding: Interacting with a bridging water molecule, which in turn forms hydrogen bonds with the protein.

Aromatic Interactions: The phenolic ring system can participate in π-π stacking or cation-π interactions with aromatic or charged residues of the target protein.

The presence and position of hydroxyl groups are often pivotal for the biological activity of isoquinoline alkaloids. researchgate.net For example, a study on a new antiviral isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone, highlighted its prominent activity, suggesting the 6-hydroxyl group is compatible with, and likely contributes to, its biological function. rsc.org

Impact of the Hydrobromide Counterion on Compound Behavior

Many drug molecules containing basic nitrogen atoms, such as the one in the isoquinoline ring, are formulated as salts to improve their physicochemical properties. pharmaguideline.com The use of 1-Methylisoquinolin-6-ol as a hydrobromide salt, rather than its free base form, is a deliberate strategy to enhance its drug-like characteristics. A hydrobromide is an acid salt formed by reacting an organic base with hydrobromic acid (HBr). pharmaguideline.com

The primary advantages of forming a hydrobromide salt include:

Increased Aqueous Solubility: The free base form of many organic amines is often poorly soluble in water. Converting the base to a salt form dramatically increases its solubility in aqueous environments, which is crucial for dissolution in the gastrointestinal tract and subsequent absorption. pharmaguideline.compharmaoffer.com

Enhanced Stability: Salt forms are generally more crystalline and less prone to degradation than their free base counterparts, leading to improved chemical stability and a longer shelf-life. pharmaoffer.comsrce.hr

Improved Crystallinity and Handling: The crystalline nature of salts makes them easier to purify, handle, and formulate into solid dosage forms like tablets and capsules. srce.hr

While hydrochloride (HCl) salts are the most common, hydrobromide (HBr) salts serve the same purpose and are often selected during drug development based on a careful evaluation of the resulting salt's specific properties, such as its dissolution rate, hygroscopicity (tendency to absorb moisture), and polymorphism. pharmaoffer.com The choice between different salt forms can significantly impact a drug's performance and manufacturability.

Table 2: Comparison of Free Base vs. Hydrobromide Salt Properties

Property1-Methylisoquinolin-6-ol (Free Base)1-Methylisoquinolin-6-ol Hydrobromide (Salt)
FormTypically an uncharged molecule.An ionic pair consisting of the protonated isoquinoline and a bromide anion.
Aqueous SolubilityGenerally low.Significantly higher. pharmaguideline.compharmaoffer.com
Physical StateMay be oily or a non-crystalline solid.Typically a crystalline solid. srce.hr
StabilityLess stable, potentially more susceptible to degradation.More stable, leading to a longer shelf-life. pharmaoffer.com
Dissolution RateSlower.Faster, which can lead to improved bioavailability. researchgate.net

Conformational Analysis and its Correlation with Research Outcomes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For 1-Methylisoquinolin-6-ol, the core structure is a fused aromatic ring system. Aromatic rings are planar, so the isoquinoline portion of the molecule is largely rigid and flat.

The primary conformational flexibility in this molecule arises from the rotation of the hydrogen atom of the 6-hydroxyl group around the C-O bond. The orientation of this hydroxyl group can influence intramolecular hydrogen bonding and the molecule's interaction with its environment, including solvent molecules and biological targets.

Cheminformatics and Computational Approaches in SAR/SPR Analysis

Cheminformatics and computational chemistry are indispensable tools for modern drug discovery, allowing researchers to analyze SAR and SPR data, predict the activity of new compounds, and understand ligand-target interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is used to understand the structural basis of activity and to guide the design of more potent and selective inhibitors.

For a compound like 1-Methylisoquinolin-6-ol, a typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D model of 1-Methylisoquinolin-6-ol and assigning correct charges and protonation states.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various possible orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key molecular interactions.

Docking studies of various isoquinoline derivatives have revealed common interaction patterns. For instance, a study of dihydroisoquinoline derivatives as potential anticancer agents showed that the lead compound was able to form hydrogen bonds with key residues (Gly362) and coordinate with essential zinc ions in the active site of leucine aminopeptidase. nih.gov For 1-Methylisoquinolin-6-ol, docking would likely show the 6-hydroxyl group forming hydrogen bonds with polar residues and the isoquinoline ring system participating in hydrophobic and π-stacking interactions. nih.gov

Table 3: Predicted Molecular Interactions from Docking

Molecular FeaturePotential Interaction TypeLikely Interacting Protein Residues
6-Hydroxyl GroupHydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate, Tyrosine
Isoquinoline N-atomHydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine
Aromatic Ringsπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
1-Methyl GroupHydrophobic (Van der Waals)Alanine, Valine, Leucine, Isoleucine

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical, electronic, or steric properties) to their activity.

The development of a QSAR model for a series of isoquinoline analogs would involve:

Data Collection: Assembling a dataset of isoquinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that best correlates the descriptors with the observed activity. researchgate.net

Validation: Rigorously validating the model to ensure it is robust and has predictive power for new, untested compounds. researchgate.net

QSAR studies on isoquinoline derivatives have successfully identified key structural requirements for various activities. For example, a 3D-QSAR study on isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors generated contour maps that provided useful information about the structural requirements for inhibitory activity. nih.gov Such a model could predict whether the presence of a methyl group at C-1 and a hydroxyl group at C-6 on the isoquinoline scaffold would be favorable or unfavorable for activity against a specific target.

Preclinical Biological and Pharmacological Investigations of 1 Methylisoquinolin 6 Ol Hydrobromide and Its Analogues

Mechanisms of Action at the Molecular Level

Enzyme Inhibition Profiles and Kinetics

The isoquinoline (B145761) scaffold is a common feature in molecules that inhibit various enzymes. However, specific kinetic data for the inhibitory activity of 1-methylisoquinolin-6-ol (B11919751) hydrobromide is not documented in the available literature.

Numerous derivatives of isoquinoline have been explored as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and various kinases. For instance, some bisbenzylisoquinoline alkaloids have demonstrated inhibitory activity against AChE in the micromolar range. The general structure of isoquinoline has been a basis for the development of kinase inhibitors, including those targeting Rho-associated kinases (ROCK). However, no studies were found that specifically assess the inhibitory effect of 1-methylisoquinolin-6-ol hydrobromide on these or other enzyme classes.

The mode of enzyme inhibition (e.g., competitive, non-competitive, or allosteric) is a critical aspect of understanding a compound's mechanism of action. For example, studies on other compounds, like the neurotoxicant MPTP, have characterized its inhibition of acetylcholinesterase as a linear mixed-type and reversible. Without experimental data for this compound, its mechanism of any potential enzyme inhibition remains uncharacterized.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While isoquinoline-containing compounds are known to interact with various receptors, specific data for this compound is absent from the scientific literature.

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets. Many drugs containing the isoquinoline core structure are known to interact with GPCRs. However, no specific studies detailing the binding affinity or modulatory effects of this compound at any GPCR have been found.

Ion channels are another important target for therapeutic agents. Their modulation can have significant physiological effects. While some compounds are known to modulate ion channels, there is no available research that has investigated whether this compound affects the function of any ion channels.

Nuclear Receptor Ligand Properties

No studies were identified that investigated the properties of this compound as a nuclear receptor ligand. Research on the broader class of isoquinoline alkaloids has explored various biological targets, but specific interactions with nuclear receptors have not been characterized for this particular compound.

Cellular Assays and Signaling Pathway Modulation

Specific data from cellular assays detailing the effects of this compound on signaling pathways are not present in the reviewed literature. While isoquinoline alkaloids as a class are known to modulate various cellular processes, information specific to this compound is not available. nih.govontosight.ai

Effects on Cellular Proliferation and Viability (mechanistic studies, not efficacy)

No mechanistic studies on the effects of this compound on cellular proliferation and viability were found. The existing body of research on isoquinoline alkaloids suggests that some compounds within this class can influence cell growth and survival; however, these findings are not specific to this compound. ontosight.ai

Modulation of Intracellular Signaling Cascades (e.g., protein kinase pathways, unfolded protein response)

There is a lack of evidence in the scientific literature regarding the modulation of intracellular signaling cascades by this compound. While related compounds have been investigated for their effects on pathways such as the Keap1/Nrf2/ARE signaling pathway, no such data exists for the specified compound. nih.gov

Impact on Gene Expression and Protein Synthesis

No studies were identified that examined the impact of this compound on gene expression or protein synthesis. The regulation of gene expression is a complex process, and while some natural compounds are known to influence it, this has not been documented for this compound. nih.gov

In Vivo Studies in Animal Models for Mechanistic Elucidation (excluding safety/toxicity/ADME/clinical trials)

No publicly available in vivo studies focusing on the mechanistic elucidation of this compound in animal models were identified.

Pharmacodynamic Assessments in Animal Models

There is no available data from pharmacodynamic assessments of this compound in animal models.

Efficacy in Preclinical Disease Models (mechanistic, not therapeutic)

There is no available data on the mechanistic efficacy of this compound in preclinical disease models.

Tissue Distribution Studies in Animal Models (mechanistic, not clinical PK)

There is no available data from mechanistic tissue distribution studies of this compound in animal models.

Metabolic Pathways and Biotransformation of 1 Methylisoquinolin 6 Ol Hydrobromide Preclinical Focus

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound might be cleared from the body. These experiments typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.com The rate of disappearance of the parent compound over time is measured to determine parameters like half-life (t½) and intrinsic clearance (Clint).

Currently, there is no published data detailing the in vitro metabolic stability of 1-Methylisoquinolin-6-ol (B11919751) hydrobromide in human or preclinical animal liver microsomes or hepatocytes. Such studies would be essential to classify the compound as having low, moderate, or high clearance, which in turn influences its potential dosing regimen and bioavailability.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)

Species Test System Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Human Liver Microsomes Data not available Data not available
Rat Liver Microsomes Data not available Data not available
Mouse Liver Microsomes Data not available Data not available
Dog Hepatocytes Data not available Data not available

Identification and Structural Elucidation of Major Metabolites in Preclinical Models

Identifying the chemical structures of metabolites is crucial for understanding a compound's biotransformation pathways and assessing the potential for active or reactive metabolites. This is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

While specific metabolites of 1-Methylisoquinolin-6-ol hydrobromide have not been reported, studies on the parent isoquinoline (B145761) ring system in rat liver preparations have identified several oxidative metabolites. Research has shown that isoquinoline can be metabolized to 1-hydroxyisoquinoline, 4-hydroxyisoquinoline, 5-hydroxyisoquinoline, and isoquinoline-N-oxide. This suggests that hydroxylation of the aromatic ring system and oxidation of the nitrogen atom are likely metabolic pathways. The presence of a methyl group and a hydroxyl group on the 1-Methylisoquinolin-6-ol structure would likely influence the primary sites of metabolism.

Table 2: Potential Metabolites of 1-Methylisoquinolin-6-ol Based on Isoquinoline Metabolism (Hypothetical)

Metabolite ID Proposed Structure Proposed Metabolic Reaction Preclinical Model
M1 Dihydroxy-1-methylisoquinoline Aromatic Hydroxylation Data not available
M2 1-Methylisoquinolin-6-ol-N-oxide N-oxidation Data not available
M3 6-Hydroxyisoquinoline-1-carboxylic acid Methyl Group Oxidation Data not available
M4 1-Methylisoquinolin-6-ol glucuronide Glucuronidation Data not available

Involvement of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I oxidative metabolism of drugs. researchgate.net Identifying the specific CYP isozymes that metabolize a compound is important for predicting potential drug-drug interactions. For the related compound, quinoline (B57606), studies in human liver microsomes have implicated CYP2A6 in the formation of quinoline-1-oxide and CYP2E1 in the formation of 3-hydroxyquinoline. nih.gov It is plausible that similar CYP families, such as CYP2D6, CYP3A4, or others, could be involved in the metabolism of isoquinoline derivatives like this compound.

Phase II biotransformation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are responsible for conjugating polar molecules onto the drug or its Phase I metabolites, which facilitates their excretion. nih.gov Given the presence of a hydroxyl group, 1-Methylisoquinolin-6-ol is a likely substrate for both glucuronidation and sulfation.

Phase I and Phase II Metabolic Reactions

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule. nih.gov For 1-Methylisoquinolin-6-ol, expected Phase I reactions include:

Hydroxylation: Addition of a hydroxyl group to the isoquinoline ring or the methyl group.

N-oxidation: Oxidation of the nitrogen atom in the isoquinoline ring to form an N-oxide.

N-demethylation: While less likely for a ring methyl group, demethylation is a common metabolic pathway for N-methyl groups on alkaloids. semanticscholar.org

Phase II Reactions: These are conjugation reactions that increase the water solubility of the compound.

Glucuronidation: The attachment of glucuronic acid to the existing hydroxyl group at the 6-position is a highly probable metabolic pathway. taylorandfrancis.com

Sulfation: The conjugation of a sulfate (B86663) group to the 6-hydroxyl moiety is another major anticipated Phase II reaction. nih.gov

Species Differences in Metabolism in Preclinical Animal Models

The rate and pathways of drug metabolism can vary significantly between different animal species (e.g., rat, mouse, dog, monkey) and humans. mdpi.com These differences are due to variations in the expression and activity of metabolic enzymes. Therefore, conducting comparative in vitro metabolism studies using liver preparations from different species is a standard part of preclinical development. This helps in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. There is currently no publicly available information on the species-specific metabolism of this compound.

Advanced Analytical Methodologies for the Research of 1 Methylisoquinolin 6 Ol Hydrobromide

Chromatographic Techniques for Quantification in Complex Matrices

Chromatographic separation is fundamental for isolating 1-Methylisoquinolin-6-ol (B11919751) hydrobromide from interfering components in complex mixtures, thereby enabling its accurate quantification. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS/MS) are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of isoquinoline (B145761) alkaloids. researchgate.net The development of a stability-indicating HPLC method is essential to separate the parent compound from any potential process-related impurities and degradation products. nih.govscience.govconicet.gov.arnih.govnih.govtsijournals.com

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of 1-Methylisoquinolin-6-ol hydrobromide would utilize a C18 column. researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve efficient separation and good peak shape. researchgate.net A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. researchgate.netoup.com The pH of the aqueous phase is also a crucial factor influencing the retention of the ionizable this compound. researchgate.net

Various detection modes can be coupled with HPLC for the quantification of this compound:

UV-Visible Detection: Based on the chromophoric nature of the isoquinoline ring system, UV detection is a straightforward and widely used method. The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution, and this wavelength is then used for quantification. researchgate.net

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths for each point in the chromatogram. This is particularly useful for assessing peak purity and for identifying co-eluting impurities. tsijournals.com

Fluorescence Detection: For enhanced sensitivity, a fluorescence detector can be employed, as isoquinoline derivatives often exhibit native fluorescence. researchgate.net The excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. nih.govoup.compharmaguideline.com This includes assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govoup.compharmaguideline.com

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis

ParameterValue
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A20 mM Ammonium Acetate (pH 4.5)
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Detection Wavelength~275 nm (UV)
Injection Volume10 µL
Validation Parameters
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Note: The values presented in this table are hypothetical and serve as an example of a typical validated HPLC method for a small organic molecule like this compound.

For the quantification of this compound at very low concentrations, particularly in biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.govresearchgate.netmdpi.compensoft.netnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com

The sample preparation for LC-MS/MS analysis is a critical step to remove matrix interferences and concentrate the analyte. pensoft.netnih.govnih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.compensoft.net

The chromatographic separation is typically achieved using a rapid gradient elution on a C18 column. nih.gov The mass spectrometer is usually a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode. pensoft.net In this mode, a specific precursor ion (the protonated molecule [M+H]⁺ of 1-Methylisoquinolin-6-ol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. pensoft.net

Table 2: Representative LC-MS/MS Parameters for the Trace Analysis of 1-Methylisoquinolin-6-ol in a Biological Matrix

ParameterValue
Liquid Chromatography
ColumnC18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition[M+H]⁺ → Product Ion (e.g., m/z 160.1 → 118.1)
Collision EnergyOptimized for maximum product ion intensity
Performance
LLOQ in Plasma< 1 ng/mL

Note: The specific mass transitions and collision energies would need to be determined experimentally for 1-Methylisoquinolin-6-ol. The values provided are for illustrative purposes.

Gas Chromatography (GC) is generally less suitable for the analysis of non-volatile and thermally labile compounds like this compound. The high boiling point and polar nature of this compound make it difficult to volatilize without decomposition under typical GC conditions.

However, GC applications may be possible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, silylation of the hydroxyl group could potentially make the molecule amenable to GC analysis. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could then be used for quantification. researchgate.netjapsonline.com The development of such a method would require careful optimization of the derivatization reaction and the GC-MS parameters. Due to the availability of more direct and robust LC-based methods, GC is not a commonly employed technique for the analysis of such isoquinoline alkaloids.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods provide a rapid and non-destructive means for the quantitative analysis of this compound, particularly in simpler matrices where chromatographic separation may not be necessary.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of this compound in solution. researchgate.netsemanticscholar.orgresearchgate.netsharif.edu The underlying principle is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sharif.edu

To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The isoquinoline scaffold provides the necessary chromophore for UV absorption. semanticscholar.org

Table 3: Example of Data for UV-Visible Spectrophotometric Quantification

Concentration (µg/mL)Absorbance at λmax
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020

Note: This data is hypothetical and illustrates a linear relationship between concentration and absorbance as expected from the Beer-Lambert law.

Fluorescence spectroscopy is a highly sensitive technique that can be utilized for the detection of this compound, as many isoquinoline derivatives are known to be fluorescent. researchgate.net This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, especially at low concentrations.

The sensitivity of fluorescence spectroscopy is typically much higher than that of UV-Visible spectrophotometry, allowing for the detection of nanomolar or even picomolar concentrations. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is a key parameter that influences the sensitivity of the assay. researchgate.netresearchgate.netrsc.orgsciforum.net Factors such as the solvent, pH, and the presence of quenching agents can affect the fluorescence intensity and must be carefully controlled for quantitative measurements. researchgate.net

Electrochemical Methods for Detection and Characterization

The electrochemical behavior of phenolic isoquinoline alkaloids, a class to which this compound belongs, offers a sensitive and selective avenue for their detection and characterization. The presence of the hydroxyl group on the isoquinoline core is the key to its electrochemical activity, typically involving oxidation at a positive potential. Various electrochemical techniques can be employed to study and quantify this compound.

Voltammetric methods are particularly well-suited for the analysis of electroactive species like 1-methylisoquinolin-6-ol. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly utilized. CV is often employed for initial characterization, providing insights into the redox mechanism, including the reversibility of the electrochemical process and the number of electrons transferred. For quantitative purposes, DPV and SWV are preferred due to their higher sensitivity and better resolution, which allows for the determination of low concentrations of the analyte.

The electrochemical oxidation of phenolic isoquinolines generally proceeds via the formation of a phenoxonium ion. beilstein-journals.org This process is often pH-dependent, and the peak potential can shift with changes in the acidity of the supporting electrolyte. The choice of the working electrode material is also crucial for obtaining optimal results. Glassy carbon electrodes (GCE) are frequently used, sometimes modified with nanomaterials or polymers to enhance sensitivity and selectivity. researchgate.net

Table 1: Comparison of Voltammetric Techniques for the Determination of Phenolic Isoquinoline Alkaloids

Technique Principle Typical Application Advantages Limitations
Cyclic Voltammetry (CV) The potential is swept linearly between two values in both forward and reverse directions. Mechanistic studies, determination of redox potentials. Provides information on reaction kinetics and reversibility. Lower sensitivity compared to pulse techniques.
Differential Pulse Voltammetry (DPV) Pulses of fixed magnitude are superimposed on a linear potential ramp. Quantitative analysis at trace levels. High sensitivity, good resolution, discrimination against background currents. Slower scan rates compared to SWV.

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode. | Rapid quantitative analysis. | High speed, excellent sensitivity, rejection of background currents. | Can be more complex to interpret mechanistically. |

This table presents a generalized comparison of voltammetric techniques applicable to phenolic isoquinoline alkaloids, based on common electrochemical principles.

Research on related phenolic alkaloids has demonstrated the feasibility of using these electrochemical methods for their determination in various samples. For instance, the electrochemical behavior of several alkaloids has been investigated using electrochemically activated glassy carbon electrodes, showing that DPV offers the best results for quantitative analysis. researchgate.net While specific studies on this compound are not extensively documented, the established methodologies for similar compounds provide a strong foundation for developing a validated electrochemical analysis for this specific molecule.

Sample Preparation Techniques for Biological and Chemical Matrices

The accurate and precise quantification of this compound in complex samples, such as biological fluids (e.g., plasma, urine) and chemical reaction mixtures, necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of alkaloids from aqueous biological fluids. su.ac.th This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is a critical parameter in LLE of alkaloids. By adjusting the pH to be above the pKa of the isoquinoline nitrogen, the alkaloid can be converted to its free base form, which is more soluble in organic solvents.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, with reduced solvent consumption. frontiersin.org SPE utilizes a solid sorbent packed in a cartridge or disk to retain the analyte from the sample matrix. For isoquinoline alkaloids, reversed-phase sorbents (e.g., C18) are commonly employed. The sample is loaded onto the conditioned sorbent, interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate organic solvent. frontiersin.org

Microextraction Techniques have gained popularity due to their environmental friendliness, reduced sample and solvent consumption, and high enrichment factors. Dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) are notable examples. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. nih.gov SPME employs a fused silica (B1680970) fiber coated with a stationary phase to extract the analyte directly from the sample or its headspace.

The presence of matrix effects, where co-extracting components interfere with the ionization of the target analyte in mass spectrometry-based methods, is a significant challenge in the analysis of biological samples. nih.gov Careful selection and optimization of the sample preparation technique are crucial to minimize these effects and ensure the reliability of the analytical results.

Table 2: Overview of Sample Preparation Techniques for Isoquinoline Alkaloids

Technique Principle Typical Matrix Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Urine, Plasma Simple, low cost. Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent followed by elution. Plasma, Tissue homogenates High recovery, good selectivity, easily automated. Higher cost of consumables, potential for sorbent-analyte interactions.

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of the analyte into a fine dispersion of an extraction solvent in the sample. | Urine, Water | Fast, high enrichment factor, low solvent consumption. | Requires careful optimization of solvent selection and dispersion conditions. |

This table summarizes common sample preparation techniques applicable to the extraction of isoquinoline alkaloids from various matrices, highlighting their general principles, advantages, and disadvantages.

Computational and Theoretical Studies on 1 Methylisoquinolin 6 Ol Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. nih.gov For isoquinoline (B145761) derivatives, these methods can provide valuable insights into their behavior in biological systems. nih.gov

Researchers utilize quantum mechanics to calculate various molecular descriptors that help in predicting the reactive sites of a molecule for electrophilic aromatic substitution with high accuracy. researchgate.net These calculations can determine properties like frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity, acidity, basicity, and the molecule's potential as an oxidizing or reducing agent. nih.gov Molecular chemical potential maps generated through these calculations can indicate nucleophilic and electrophilic regions, while Fukui indices can pinpoint the sites for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 1: Example of Calculated Quantum Chemical Properties for a Quinoline (B57606) Derivative

PropertyValueMethod
HOMO Energy-6.2 eVDFT/B3LYP
LUMO Energy-1.8 eVDFT/B3LYP
Energy Gap (HOMO-LUMO)4.4 eVDFT/B3LYP
Dipole Moment2.5 DDFT/B3LYP

Note: This table represents example data for a generic quinoline derivative to illustrate the types of properties calculated and is not specific to 1-Methylisoquinolin-6-ol (B11919751) hydrobromide.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. utupub.fifrontiersin.org In the context of drug discovery involving the isoquinoline scaffold, MD simulations provide detailed insights into how a ligand, such as an isoquinoline derivative, interacts with its biological target, typically a protein. utupub.fi

These simulations can model the binding of a ligand to a protein's active site, revealing the stability of the ligand-protein complex and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. mdpi.com By observing the conformational changes in both the ligand and the protein over the simulation period, researchers can understand the dynamic nature of their interaction. utupub.fi This information is vital for the rational design of more potent and selective inhibitors. nih.gov For instance, MD simulations can help in understanding the solubility of a drug, a critical factor for its bioavailability. nih.gov

Prediction of Reaction Pathways and Mechanistic Insights

Computational methods, particularly quantum chemical calculations, are pivotal in predicting reaction pathways and providing mechanistic insights into chemical reactions involving isoquinoline derivatives. While MD simulations are generally not suited for studying bond-breaking events, quantum mechanics (QM) can be employed to investigate the details of chemical reactions in the active sites of enzymes. utupub.fi

By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction mechanism and the identification of key intermediates. Such studies are crucial for optimizing synthetic routes to novel isoquinoline derivatives and for understanding the metabolic pathways of isoquinoline-based drugs. nih.gov

Virtual Screening and Library Design Based on the Isoquinoline Scaffold

The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of a target protein to predict their binding affinity and mode. mdpi.commdpi.com Ligand-based approaches, on the other hand, use the knowledge of known active molecules to identify others with similar properties. mdpi.com These methods have been successfully used to identify novel inhibitors with an isoquinoline scaffold for various targets, such as kinases. nih.gov The insights gained from virtual screening can guide the design and synthesis of new libraries of isoquinoline derivatives with improved therapeutic potential. nih.gov

Table 2: Example of a Virtual Screening Workflow for Kinase Inhibitors

StepDescription
1. Target Preparation Obtain and prepare the 3D structure of the target kinase.
2. Ligand Database Preparation Prepare a database of isoquinoline-based compounds for screening.
3. Molecular Docking Dock the ligands into the active site of the kinase.
4. Scoring and Ranking Score the docked poses and rank the compounds based on predicted binding affinity.
5. Post-processing and Selection Analyze the top-ranked compounds for favorable interactions and select candidates for experimental testing.

Application of Machine Learning in Research on 1-Methylisoquinolin-6-ol Hydrobromide

Machine learning (ML) is increasingly being applied in drug discovery and materials science to accelerate research and development. mdpi.comsciencelink.net In the context of isoquinoline derivatives, ML models can be trained on existing experimental data to predict a wide range of properties, from biological activity to physicochemical characteristics. researchgate.netmdpi.com

For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer activity of novel quinoline derivatives before they are synthesized. mdpi.com Machine learning algorithms can also be used to predict the reactive sites of molecules for chemical synthesis. researchgate.net Furthermore, ML can enhance the accuracy of virtual screening by learning from the results of docking simulations and experimental data to better distinguish between active and inactive compounds. mdpi.com The integration of ML with other computational methods holds significant promise for the efficient discovery and optimization of new drugs based on the isoquinoline scaffold. nih.govmdpi.com

Applications of 1 Methylisoquinolin 6 Ol Hydrobromide As a Chemical Probe and Scaffold in Drug Discovery Research

Utility as a Core Scaffold for Novel Bioactive Compound Design

The isoquinoline (B145761) nucleus is a fundamental component in numerous pharmacologically active molecules, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The utility of 1-Methylisoquinolin-6-ol (B11919751) as a core scaffold lies in its inherent structural and chemical properties, which allow for systematic modification and derivatization to generate libraries of novel compounds with diverse biological functions.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The isoquinoline ring system fits this description, and derivatives based on this core have been successfully developed into various therapeutic agents. nih.gov Medicinal chemists utilize scaffolds like 1-Methylisoquinolin-6-ol to explore chemical space efficiently. By introducing various substituents at different positions on the isoquinoline ring, it is possible to modulate the compound's steric, electronic, and hydrophobic properties. This systematic modification, often guided by the principles of bioisosterism, allows for the optimization of a lead compound's pharmacodynamic and pharmacokinetic profiles. nih.govresearchgate.netnih.govipinnovative.com

For instance, the methyl group at the 1-position and the hydroxyl group at the 6-position of 1-Methylisoquinolin-6-ol serve as synthetic handles for further chemical transformations. The hydroxyl group, in particular, can be readily modified to introduce a variety of functional groups, thereby altering the molecule's interaction with biological targets. Research on isoquinoline derivatives has shown that substitutions at various positions can lead to potent inhibitors of enzymes such as kinases, which are critical targets in oncology. researchoutreach.org The design and synthesis of new bioactive compounds often begin with a simple, yet versatile, scaffold like 1-Methylisoquinolin-6-ol, which provides the foundational structure for building more complex and potent molecules. mdpi.comnih.gov

Table 1: Examples of Bioactive Compounds Derived from Isoquinoline Scaffolds


Development of Chemical Probes for Biological Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function in a cellular or in vivo context. nih.govchemicalprobes.org The development of high-quality chemical probes is crucial for target validation, a critical step in the drug discovery process that establishes a link between a biological target and a disease. nih.gov

Compounds like 1-Methylisoquinolin-6-ol can serve as the starting point for the synthesis of such probes. An ideal chemical probe possesses high potency and selectivity for its intended target and is accompanied by a structurally similar but inactive control molecule. nih.gov The isoquinoline scaffold provides a robust framework for the iterative process of medicinal chemistry required to optimize a molecule's properties to meet the stringent criteria of a chemical probe. escholarship.org

The development process often involves synthesizing a small library of derivatives around a core scaffold and screening them for activity against the target of interest. Structure-activity relationship (SAR) studies then guide the optimization of potency and selectivity. The 1-methyl and 6-hydroxyl groups on the 1-Methylisoquinolin-6-ol scaffold offer convenient points for modification to explore these relationships. For example, derivatives can be designed to bind to the active site of an enzyme, and their efficacy can be tested in biochemical and cellular assays. The ultimate goal is to generate a tool compound that can be used to probe the biological consequences of modulating a specific target, thereby validating (or invalidating) it for further drug development efforts. nih.govnih.gov

Contribution to Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry is a powerful technology that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govijpsonline.com These libraries are then subjected to high-throughput screening (HTS), an automated process that tests thousands to millions of compounds for activity against a specific biological target. nih.govmdpi.com

The structural simplicity and synthetic tractability of 1-Methylisoquinolin-6-ol make it an excellent building block for inclusion in combinatorial libraries. In a typical combinatorial synthesis, a core scaffold is systematically decorated with a variety of chemical building blocks. uomustansiriyah.edu.iq For 1-Methylisoquinolin-6-ol, the hydroxyl group can be reacted with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to generate a library of esters, sulfonates, and ethers. Similarly, other positions on the isoquinoline ring can be functionalized.

The resulting library of diverse isoquinoline derivatives can then be screened using HTS to identify "hits"—compounds that exhibit a desired biological activity. nih.govplos.org These hits serve as starting points for more focused medicinal chemistry efforts aimed at developing potent and selective lead compounds. The inclusion of privileged scaffolds like isoquinoline in screening libraries increases the probability of finding novel bioactive molecules. mdpi.commdpi.com

Table 2: Role of 1-Methylisoquinolin-6-ol in Library Synthesis

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds that starts with screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govfrontiersin.orgThese fragments typically have a higher "hit rate" than larger molecules used in traditional HTS and provide more efficient starting points for optimization. researchoutreach.org A molecule like 1-Methylisoquinolin-6-ol, with its relatively simple structure and low molecular weight, is an ideal candidate for inclusion in a fragment library. The principle of FBDD is that even weakly binding fragments can be grown, linked, or merged into more potent, drug-like molecules, often with the guidance of structural biology techniques like X-ray crystallography or NMR spectroscopy. frontiersin.orgresearchgate.net In an FBDD campaign, a library of fragments is screened against a target protein. Once a fragment like a substituted isoquinoline is identified as a binder, its binding mode is determined. nih.govMedicinal chemists then design and synthesize new molecules by adding functional groups to the fragment to enhance its interactions with the target, thereby increasing its potency. For example, a study on the discovery of ROCK-I inhibitors utilized fragment-based screening to identify an isoquinoline-based hit, which was subsequently optimized into a more potent compound. researchgate.netnih.govThe 1-Methylisoquinolin-6-ol scaffold provides multiple vectors for such fragment elaboration, making it a valuable tool in this powerful drug discovery methodology.

Table 3: Mentioned Compound Names


Future Perspectives and Emerging Research Directions for 1 Methylisoquinolin 6 Ol Hydrobromide

Exploration of Novel Biological Activities and Targets

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, known to exhibit a vast array of pharmacological activities. nih.gov While the initial biological profile of 1-Methylisoquinolin-6-ol (B11919751) hydrobromide may be established, the future lies in expanding the scope of its therapeutic applications. Isoquinoline alkaloids, as a class, have demonstrated a broad spectrum of bioactivities, including antitumor, antidiabetic, antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, neuroprotective, and cardioprotective effects. nih.govrsc.orgnih.gov

Future research will likely focus on screening 1-Methylisoquinolin-6-ol hydrobromide and its derivatives against a wider range of biological targets. This includes exploring its potential as:

An anticancer agent: Many isoquinoline compounds act on cancer metabolism by triggering cell death, inducing the production of reactive oxygen species (ROS), and inhibiting pro-survival signaling pathways. researchgate.net

A neuroprotective agent: Certain isoquinolines have shown potential in modulating neurodegenerative processes and offering protection against memory dysfunction. mdpi.com

An antimicrobial agent: The rise of antibiotic resistance necessitates the search for new chemical entities, and isoquinolines have historically been a source of potent antibacterial compounds like berberine. nih.gov

An anti-inflammatory agent: Investigating its effects on inflammatory pathways could open doors for treating a variety of chronic inflammatory diseases. nih.gov

The application of modern techniques like metabolomics will be crucial in identifying novel activities and understanding the compound's mechanism of action on a systemic level. nih.gov

Development of More Efficient and Sustainable Synthetic Routes

While traditional methods for synthesizing isoquinolines, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been foundational, they often come with drawbacks like harsh reaction conditions and low yields. nih.govmdpi.comresearchgate.net The future of synthesizing this compound and its analogs hinges on the development of greener, more efficient, and economically sustainable strategies. rsc.orgnumberanalytics.com

Emerging research is focused on several key areas:

Catalyst Innovation: The use of transition-metal catalysts (e.g., ruthenium, rhodium, palladium, copper) in domino processes allows for the creation of complex structures from simple starting materials in an environmentally friendly manner. researchgate.netbohrium.com

Green Chemistry Principles: A significant push is being made towards catalyst-free processes, often using water as a solvent, which drastically reduces the generation of harmful side products. bohrium.comtandfonline.com

Advanced Synthetic Technologies: Modern techniques such as photoredox catalysis, electrochemical synthesis, and continuous flow chemistry are being harnessed to achieve the efficient and green synthesis of isoquinoline alkaloids. rsc.org

Biocatalysis and Synthetic Biology: Genetic engineering presents a powerful tool for producing isoquinoline alkaloids. By introducing the necessary biosynthetic genes into microorganisms like yeast, large-scale and sustainable production may become feasible. numberanalytics.com

These advancements will not only make the synthesis of this compound more sustainable but will also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Integration of Advanced Artificial Intelligence and Robotics in Research

The intersection of artificial intelligence (AI) and robotics is set to revolutionize chemical discovery and drug development. sciencedaily.comyoutube.com For a compound like this compound, these technologies can dramatically accelerate the research timeline from initial design to preclinical testing.

Key integrations include:

AI-Driven Drug Design: Generative AI algorithms can design novel molecules in silico, exploring a vast chemical space to identify derivatives of this compound with potentially improved potency and selectivity. iktos.ai Retrosynthesis AI can then predict the most efficient synthetic routes for these new molecules. iktos.ai

Autonomous Synthesis: Automated synthesis robots, such as 'RoboChem', can perform and optimize chemical reactions around the clock with high speed and precision. sciencedaily.comhtworld.co.uk Such a system could optimize the synthesis of a series of target molecules in a week, a task that might take a human chemist several months. htworld.co.uklabmanager.com

High-Throughput Screening: Robotic platforms can automate biological testing, allowing for massive and robust data collection on the efficacy and other properties of newly synthesized compounds. iktos.ai

This synergy of AI and robotics enables a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, significantly speeding up the journey towards optimal drug candidates. iktos.ai

Understanding Complex Allosteric Modulation Mechanisms

One of the most exciting frontiers in pharmacology is the exploration of allosteric modulation. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, subtly changing the receptor's shape and function. frontiersin.orgacs.org This can offer significant advantages, including higher specificity and a reduced risk of side effects compared to traditional orthosteric ligands. acs.org

The isoquinoline scaffold has already been identified in compounds that act as allosteric modulators. nih.gov For instance, certain 3-(2-pyridinyl)isoquinoline derivatives have been shown to be selective positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor, while other isoquinolin-1-one derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor. nih.govnih.gov

Future research on this compound should investigate its potential to act as an allosteric modulator on various receptors. This involves:

Screening the compound against receptors known to be susceptible to allosteric modulation.

Conducting detailed biochemical and structural studies to determine if it enhances (PAM) or reduces (Negative Allosteric Modulator, or NAM) the effect of the primary ligand. frontiersin.org

Elucidating the precise binding site and the conformational changes it induces in the target receptor.

Uncovering an allosteric mechanism for this compound would represent a significant breakthrough, opening novel therapeutic avenues.

Challenges and Opportunities in Isoquinoline-Based Chemical Biology Research

The path forward for research on this compound is filled with both challenges and immense opportunities, reflecting the broader landscape of isoquinoline chemical biology.

Challenges:

Structural Complexity: The synthesis of isoquinoline alkaloids can be difficult due to their intricate structures and the presence of multiple stereocenters. numberanalytics.com

Scalability and Cost: Developing cost-effective and scalable synthetic routes remains a significant hurdle for widespread application and commercialization. numberanalytics.com

Understanding SAR: A limited understanding of the structure-activity relationships for many isoquinoline-based compounds makes the rational design of optimized derivatives challenging. numberanalytics.com

Opportunities:

Structural Diversity: The isoquinoline framework allows for extensive chemical modification, providing a rich source of diverse molecules for drug discovery. nih.govrsc.org

Broad Bioactivity: The wide range of pharmacological activities associated with this class of compounds means there is a high probability of discovering new therapeutic uses. nih.govnih.gov

Technological Advancement: The integration of AI, robotics, and new sustainable synthesis methods provides powerful tools to overcome existing challenges and accelerate discovery. rsc.orgnumberanalytics.com

New Therapeutic Paradigms: The potential for isoquinolines to act as allosteric modulators opens up new possibilities for targeting diseases in novel ways. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylisoquinolin-6-ol hydrobromide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzaldehyde derivatives followed by methylation and hydrobromide salt formation. For example, dihydroisoquinoline derivatives (structural analogs) are synthesized via Pictet-Spengler reactions using tryptamine precursors under acidic conditions . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>95%), and X-ray diffraction (XRD) to confirm crystallinity (as seen in galantamine hydrobromide studies) .

Q. How do the solubility and physicochemical properties of this compound influence experimental design?

  • Methodological Answer : Solubility varies significantly with solvent polarity. For instance, hydrobromide salts like galantamine hydrobromide show reduced solubility in water but higher lipophilicity in organic solvents (e.g., benzyl alcohol), necessitating solvent optimization for in vitro assays . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability, critical for storage conditions .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred for trace quantification in biological samples due to high sensitivity. For routine analysis, UV-Vis spectroscopy at λmax ~270 nm (common for isoquinoline derivatives) provides rapid assessment. Calibration curves should be validated against certified reference materials .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate the neuropharmacological activity of this compound?

  • Methodological Answer : Adopt a randomized, controlled trial design with dose-response evaluation. For example, in scopolamine hydrobromide-induced cognitive impairment models, mice are grouped (n=6–10) and administered test compounds orally for 3–4 weeks. Behavioral assays (e.g., Morris water maze) and post-mortem biomarker analysis (e.g., acetylcholinesterase activity) are critical endpoints . Statistical power analysis should determine sample size to minimize Type I/II errors.

Q. How should contradictory data in receptor-binding assays be addressed for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ion concentration). For opioid receptor studies (relevant to hydrobromide salts like N-2-Methylpentylnorketobemidone hydrobromide), use radioligand binding assays with standardized membrane preparations. Include positive controls (e.g., morphine for μ-opioid receptors) and validate results across multiple cell lines (e.g., CHO-K1 vs. HEK293) . Data normalization to protein content and triplicate replicates are mandatory.

Q. What strategies are recommended for studying interactions between this compound and biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd). For cellular targets, siRNA knockdown or CRISPR-Cas9 gene editing in neuronal cell lines (e.g., SH-SY5Y) helps identify critical pathways. Proteomic profiling post-treatment can reveal off-target effects, as demonstrated in indoline-5,6-diol hydrobromide studies .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., SPR + cellular assays) .
  • Experimental Reproducibility : Document solvent purity, animal strain genetics, and incubation times meticulously .
  • Advanced Characterization : Pair XRD with dynamic vapor sorption (DVS) to study hygroscopicity, which impacts formulation stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.